Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate
Overview
Description
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate is a chemical compound with the molecular formula C35H60O3. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the oxidation of materials. This compound is particularly valued for its ability to stabilize polymers and other materials that are prone to degradation due to oxidative processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxycinnamic acid with stearyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate primarily undergoes oxidation and substitution reactions. The phenolic hydroxyl group in the compound is particularly susceptible to oxidation, leading to the formation of quinones and other oxidized products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Major Products
The major products formed from the oxidation of this compound include quinones and other oxidized derivatives. Substitution reactions yield various esters and amides, depending on the nucleophile used .
Scientific Research Applications
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant activity of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl group to free radicals. This donation stabilizes the free radicals and prevents them from initiating further oxidative reactions. The compound also forms stable radicals that do not propagate the chain reaction of oxidation .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
3,5-Di-tert-butyl-4-hydroxytoluene:
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Similar in structure and used for similar applications.
Uniqueness
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate is unique due to its long stearyl chain, which enhances its solubility in non-polar matrices and makes it particularly effective in stabilizing hydrophobic materials. This property distinguishes it from other antioxidants that may not be as effective in non-polar environments .
Properties
IUPAC Name |
octadecyl (E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h24-25,27-28,37H,8-23,26H2,1-7H3/b25-24+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFEDZJXPHATD-OCOZRVBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016733 | |
Record name | octadecyl (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19277-65-7 | |
Record name | Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019277657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | octadecyl (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STEARYL 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F251TC1C5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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